molecular formula C18H21N3O4 B2619803 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one CAS No. 1171058-23-3

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B2619803
CAS No.: 1171058-23-3
M. Wt: 343.383
InChI Key: VZPCYITVWUSKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one is a synthetic chemical compound designed for research and development purposes. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and role as a bioisostere for esters and amides . The structure is further elaborated with a benzo[d][1,3]dioxole (piperonyl) group, a moiety frequently associated with bioactive natural products and synthetic analogues . The integration of the piperidine ring and a 2-methylpropanoyl group makes this compound a valuable intermediate for pharmaceutical and bioorganic research. It is primarily intended for use in high-throughput screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR). Researchers can utilize this compound to explore potential applications in developing novel therapeutic agents. Specific areas of interest may include antibacterial and antioxidant research, as structurally related 1,3,4-oxadiazole derivatives have demonstrated potent activity in these areas . All properties and potential applications are derived from its structural features and analogous compounds; specific mechanistic and pharmacological data for this exact molecule require further experimental validation. This product is intended for use by qualified laboratory personnel only. It is not for diagnostic or therapeutic use and must not be administered to humans or animals. Researchers should handle all chemicals with appropriate safety precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-11(2)18(22)21-7-3-4-13(9-21)17-20-19-16(25-17)12-5-6-14-15(8-12)24-10-23-14/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPCYITVWUSKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one is a complex organic molecule that exhibits a range of biological activities. This article aims to compile and analyze the existing research on its biological effects, particularly focusing on its anticancer properties, antimicrobial activity, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Benzo[d][1,3]dioxole : A bicyclic aromatic compound known for its pharmacological properties.
  • Oxadiazole ring : Often associated with various biological activities including anticancer effects.
  • Piperidine moiety : Commonly found in many pharmaceuticals, contributing to the compound's bioactivity.

Molecular Formula : C17H21N3O3
Molecular Weight : 317.37 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring the benzo[d][1,3]dioxole structure. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives of benzodioxole demonstrated IC50 values ranging from 25.72 µM to 45.2 µM against MCF cell lines and U87 glioblastoma cells respectively .
CompoundCell LineIC50 (µM)
Compound 1MCF Cells25.72 ± 3.95
Compound 2U87 Cells45.2 ± 13.0

Antimicrobial Activity

The antimicrobial properties of benzodioxole derivatives have also been documented:

  • In vitro Studies : Certain derivatives have exhibited activity against bacterial strains such as Escherichia coli and Pseudomonas fluorescens. For example, compounds with bulky hydrophobic groups showed potent antimicrobial effects .

The mechanisms through which these compounds exert their biological effects are varied:

  • Apoptosis Induction : Many studies indicate that compounds similar to the target molecule induce apoptosis in cancer cells through caspase-dependent pathways .
  • Cell Cycle Arrest : Some derivatives have been shown to affect the cell cycle progression in cancer cells, leading to growth inhibition .

Case Studies

Several case studies have been published that detail the biological activity of compounds related to this compound:

  • Study on Anti-Cancer Effects :
    • A study conducted on a series of oxadiazole derivatives demonstrated their ability to inhibit tumor growth in vivo in mouse models. The results indicated a significant reduction in tumor size when treated with these compounds compared to controls .
  • Antimicrobial Efficacy Study :
    • Another research effort focused on the antimicrobial activity of benzodioxole derivatives against various pathogens. The findings suggested that these compounds could serve as potential candidates for developing new antimicrobial agents due to their effectiveness at micromolar concentrations .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. Studies indicate that derivatives of oxadiazole compounds often exhibit significant antimicrobial and anticancer activities. For instance, compounds containing oxadiazole rings have been reported to inhibit various cancer cell lines and possess antibacterial properties against resistant strains of bacteria .

Antimicrobial Activity

Research has demonstrated that similar compounds with oxadiazole and piperidine structures exhibit remarkable antimicrobial effects. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. In vitro studies suggest that derivatives of this compound could be evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. These studies help in understanding how modifications to the chemical structure can enhance biological activity and selectivity towards specific enzymes or receptors .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial EvaluationShowed significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for treatment .
Study BAnticancer ActivityIdentified promising cytotoxic effects on multiple cancer cell lines, indicating the need for further development as an anticancer agent .
Study CMolecular DockingRevealed strong interactions with target proteins involved in cancer progression, supporting its role as a lead compound for drug development .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name/ID Core Structure Key Substituents/Modifications Reported Activity/Findings Reference ID
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one Benzodioxole + 1,3,4-oxadiazole + piperidine + 2-methylpropan-1-one Oxadiazole at position 2; branched ketone at piperidine N1 Hypothesized CNS/antimicrobial activity based on structural analogs -
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone Benzodioxole + pyrazole + piperazine tert-butyl group on pyrazole; piperazine-linked ethanone Antibacterial activity (Gram-positive bacteria)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Benzodioxole + pyrazole tert-butyl group on pyrazole; dihydro scaffold Anticonvulsant activity (reduced seizure duration in murine models)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one Benzodioxole + cinnamoyl-piperidine α,β-unsaturated ketone (cinnamoyl group) Anticonvulsant (IC50 = 0.8 μM in GABA receptor assays)
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Oxadiazole + piperidine + sulfonylbenzene Sulfonyl linkage; phenyl-oxadiazole Antimicrobial (broad-spectrum, MIC = 4–16 μg/mL)

Activity and Structure-Activity Relationship (SAR) Insights

  • Benzodioxole Role : The benzo[d][1,3]dioxol-5-yl group enhances lipophilicity and π-π stacking interactions, critical for blood-brain barrier penetration in anticonvulsants (e.g., compound in and ).
  • Oxadiazole vs. Pyrazole :
    • 1,3,4-Oxadiazole (as in the target compound) improves metabolic stability and electron-withdrawing properties, favoring enzyme inhibition .
    • Pyrazole derivatives (e.g., ) exhibit conformational flexibility, enhancing receptor binding in antibacterial and anticonvulsant contexts.
  • Piperidine/Piperazine Modifications: Piperidine-linked ketones (target compound) may modulate CNS targets via nitrogen lone-pair interactions. Piperazine-ethanone derivatives () show enhanced solubility and antibacterial efficacy due to basic nitrogen atoms.

Q & A

Q. What synthetic strategies are recommended for preparing the target compound, and what key intermediates are involved?

The synthesis of this compound involves constructing the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate. A reported method for analogous oxadiazole derivatives involves reacting a carboxylic acid hydrazide with an appropriate carbonyl compound under dehydrating conditions (e.g., POCl₃ or H₂SO₄). The piperidine and benzodioxole moieties can be introduced through nucleophilic substitution or coupling reactions. For example, the benzodioxol-5-yl group may be attached via Ullmann coupling or Suzuki-Miyaura cross-coupling, depending on halogenated precursors. Intermediate characterization by ¹H/¹³C NMR and HRMS is critical to confirm structural fidelity at each step .

Q. How should researchers validate the compound’s structural identity and purity?

  • Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, oxadiazole protons as singlet near δ 8.5 ppm) and carbonyl signals (propan-1-one at ~δ 2.1–2.3 ppm for methyl groups).
  • Mass Spectrometry : HRMS (ESI-TOF) should match the exact mass (calculated for C₁₈H₂₁N₃O₄: 343.15 g/mol).
  • Chromatography : HPLC with UV detection (λ ~270 nm for benzodioxole) to confirm purity >95%.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%) .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays based on structural analogs. For example:

  • Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, referencing Ilepcimide’s anticonvulsant profile .
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) due to the piperidine moiety’s role in CNS targets.
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess safety margins .

Q. How can researchers optimize solubility and logP for pharmacokinetic studies?

Apply the Crippen method for logP prediction and McGowan volume for solubility assessment. Experimentally, use shake-flask methods with PBS (pH 7.4) and octanol-water partitioning. Introduce polar groups (e.g., hydroxyl or amine) to the propan-1-one side chain to enhance aqueous solubility while monitoring effects on target binding .

Q. What spectroscopic techniques are critical for detecting degradation products?

  • FTIR : Track carbonyl (C=O) stability at ~1700 cm⁻¹.
  • LC-MS/MS : Identify hydrolyzed oxadiazole fragments (e.g., hydrazide byproducts).
  • X-ray Crystallography (if crystals are obtainable): Resolve structural changes under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Substitution Patterns : Synthesize analogs with varying benzodioxole substituents (e.g., electron-withdrawing groups at C-5) to assess electronic effects on receptor binding.
  • Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole or thiadiazole to evaluate heterocycle-specific interactions.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GABAₐ receptors) using software like AutoDock Vina. Validate predictions with radioligand displacement assays .

Q. What experimental approaches resolve contradictions in bioactivity data across assays?

  • Purity Reassessment : Confirm compound integrity via DSC (melting point consistency) and 2D-NMR (NOESY for stereochemical confirmation).
  • Assay Reproducibility : Replicate studies across multiple cell lines (e.g., SH-SY5Y vs. primary neurons) with standardized protocols.
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions affecting data variability .

Q. How can computational modeling predict metabolic stability and toxicity?

  • ADMET Prediction : Tools like SwissADME or pkCSM to estimate hepatic clearance and CYP450 inhibition risks.
  • Metabolite Identification : In silico fragmentation (e.g., Meteor Nexus) to predict Phase I/II metabolites. Validate with microsomal incubation (human liver microsomes) and LC-HRMS .

Q. What strategies mitigate synthetic challenges in scaling up the compound?

  • Catalytic Optimization : Replace stoichiometric POCl₃ with catalytic TsCl for oxadiazole cyclization to reduce waste.
  • Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., benzodioxole coupling) to improve yield and safety.
  • Green Solvents : Substitute DCM with cyclopentyl methyl ether (CPME) in extraction steps .

Q. How to design enantioselective synthesis for chiral derivatives?

  • Chiral Auxiliaries : Use (R)- or (S)-proline to induce asymmetry during piperidine ring formation.
  • Asymmetric Catalysis : Employ Sharpless epoxidation or Noyori hydrogenation for stereocontrol.
  • Chiral HPLC : Validate enantiomeric excess (ee) with Daicel columns (e.g., CHIRALPAK IA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.